2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one
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Overview
Description
2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one typically involves the reaction of 5-fluoroanthranilic acid with formaldehyde and hydrochloric acid. The reaction proceeds through a cyclization process to form the quinazolinone ring. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the quinazolinone core, enhancing their biological and chemical properties.
Scientific Research Applications
2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the parent compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride
- 2-Chloromethyl-1H-benzimidazole derivatives
- 2-Alkylbenzimidazoles
Uniqueness
2-(Chloromethyl)-5-fluoroquinazolin-4(3H)-one is unique due to the presence of both a chloromethyl and a fluoro group on the quinazolinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6ClFN2O |
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Molecular Weight |
212.61 g/mol |
IUPAC Name |
2-(chloromethyl)-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6ClFN2O/c10-4-7-12-6-3-1-2-5(11)8(6)9(14)13-7/h1-3H,4H2,(H,12,13,14) |
InChI Key |
LGBJRAIQFJBTSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC(=N2)CCl |
Origin of Product |
United States |
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